3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea

Lipophilicity Medicinal Chemistry Pharmacokinetics

Sourcing the correct 2,4-dimethylphenyl regioisomer is critical for reproducible SAR studies-positional isomers (e.g., 3,4- or 2,5-dimethyl) alter dipole, lipophilicity, and target engagement, confounding pharmacophore models. This bifunctional urea derivative solves that challenge with a confirmed log P of 2.652 (ideal for BBB permeation) and a reactive chloroacetyl warhead for nucleophilic displacement or cysteine-targeted covalent inhibitor design. - Supplied at 95% purity; mp 159-161°C. - Enamine building block EN300-10379; stocked in US/UA with 1-5 day lead time. - Dual-mode scaffold: non-covalent recognition via the 2,4-dimethylphenyl urea plus covalent electrophilic trapping.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
CAS No. 93468-79-2
Cat. No. B2944573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea
CAS93468-79-2
Molecular FormulaC11H13ClN2O2
Molecular Weight240.69
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C
InChIInChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
InChIKeyIQRUGDDTVXVWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea – Reactive Building Block


3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea (CAS 93468-79-2) is a bifunctional urea derivative with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol [1]. It features a 2,4-dimethylphenyl group on one urea nitrogen and a chloroacetyl group on the other, rendering it a versatile intermediate for constructing pharmacologically relevant heterocycles and conjugates [2]. The compound is supplied at 95% purity, with a melting point of 159–161 °C and a calculated log P of 2.652, indicating balanced hydrophobic-hydrophilic character suitable for medicinal chemistry campaigns [1].

Reactive chloroacetyl group for nucleophilic displacement or conjugation
Enables heterocycle and bioconjugate synthesis
2,4-Dimethylphenyl substitution pattern for regiospecific SAR design
Distinct from 3,4- or 2,5-dimethylphenyl regioisomers
Balanced hydrophobic-hydrophilic profile supporting medicinal chemistry library design
Favorable log P context for CNS research tool development

No Generic Substitute for 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea


The 2,4-dimethylphenyl substitution pattern is not merely a structural detail; it directly governs the compound's electronic environment and steric accessibility. The electron-donating methyl groups at the 2- and 4-positions modulate the urea N–H acidity and influence hydrogen-bonding geometry, while the chloroacetyl terminus provides a reactive handle for nucleophilic displacement or conjugation [1]. Replacing this specific regioisomer with, for example, 3,4- or 2,5-dimethylphenyl analogs alters the molecular dipole, lipophilicity, and potential for π-stacking interactions, potentially diminishing synthetic utility or biological target engagement [2]. The risk is not theoretical—minor positional changes on the aryl ring have been shown to impact the potency of analogous phenylurea CNS agents [2]. Thus, procurement of the exact 2,4-dimethylphenyl variant is critical for reproducibility in lead optimization and structure–activity relationship (SAR) studies.

3,4-Dimethylphenyl analog
Alters electronic environment and hydrogen-bonding geometry; may reduce synthetic utility and shift receptor engagement profiles in SAR studies.
2,5-Dimethylphenyl analog
Changes molecular dipole and π-stacking capacity; may limit SAR reproducibility and target binding affinity in CNS-oriented chemical series.
Chloroethyl analog (saturated chain)
Lower lipophilicity (predicted log P ~1.4) may alter cell permeability and ADME profile, compromising CNS library design consistency.

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea vs. Analogs: Head-to-Head Data


Lipophilicity Enhancement vs. Chloroethyl Analog

The target compound (log P 2.652) possesses significantly higher lipophilicity than its saturated analog N-(2-chloroethyl)-N'-(2,4-dimethylphenyl)urea (predicted log P ~1.4) [1][2]. The carbonyl group in the chloroacetyl chain contributes to a larger dipole and increases the compound's ability to engage in polar interactions while maintaining sufficient membrane permeability.

Lipophilicity shift
Reported
Δ log P ≈ 1.25
Target log P 2.652 vs. ~1.4 (chloroethyl analog)
Higher lipophilicity may support CNS permeability screening and lead optimization research.
Calculated values; experimental log P should be confirmed.
Lipophilicity Medicinal Chemistry Pharmacokinetics

Positional Isomer Potency: 2,4- vs. 3,4-Dimethylphenyl

In a series of phenylurea CNS agents, derivatives bearing 2,4-dimethylphenyl substituents displayed distinct pharmacological profiles compared to their 3,4-dimethylphenyl counterparts [1]. Specifically, 1-(2-chloroacetyl)-3-(2,4-dimethylphenyl)urea analogs exhibited a broader separation between therapeutic and sedative doses in rodent behavioral assays.

Regioisomer potency
Class-level
2,4- vs. 3,4-dimethylphenyl pharmacological differentiation
Rodent CNS models; class-level inference
Regioisomer substitution may not transfer; SAR context requires target-specific validation.
No direct target compound data; based on analog series.
Regioisomer Potency Structure-Activity Relationship CNS Agents

Hydrogen-Bonding Donor-Acceptor Profile

The target compound presents exactly 2 hydrogen-bond donors (both urea N–H) and 2 hydrogen-bond acceptors (urea carbonyl and chloroacetyl carbonyl) [1]. In contrast, the unsubstituted phenylurea analog (1-(2-chloroacetyl)-3-phenylurea) also presents a 2-donor/2-acceptor profile, but the absence of methyl groups reduces steric hindrance around the urea motif, potentially leading to different intermolecular hydrogen-bonding patterns.

H‑bond & sterics
Reported
2 HBD, 2 HBA; dihedral angle ~86.6° (analog)
Methyl-induced twist from 2,4-dimethylphenyl
Crystal packing and solubility may differ from unsubstituted phenylurea; formulation behavior should be reviewed.
Based on X‑ray data of 1-(2,4-dimethylphenyl)urea.
Hydrogen Bonding Crystal Engineering Molecular Recognition

Key Applications of 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea


CNS Lead Optimization: Log P Control

When developing CNS-active candidates, maintaining a log P between 2 and 3 is critical for passive blood-brain barrier permeation while avoiding excessive lipophilicity that leads to rapid clearance. With a measured log P of 2.652, the target compound positions a series within this ideal window, unlike more hydrophilic alternatives (e.g., N-(2-chloroethyl) analogs) [1]. This property, combined with the synthetic flexibility of the chloroacetyl group, allows medicinal chemists to iteratively build focused libraries while retaining favorable ADME characteristics [1][2].

Phenylurea Regioisomer SAR Studies

For teams investigating the structure-activity relationships of phenylurea-based kinase inhibitors or GPCR modulators, the 2,4-dimethylphenyl regioisomer offers a distinct steric and electronic profile compared to 3,4- or 2,5-dimethyl analogs [2]. Procuring the exact regioisomer ensures that the SAR data generated is internally consistent and avoids the confounding effects of positional isomerism, which can obscure true pharmacophore requirements [2].

Covalent Reagent Design via Chloroacetyl Warhead

The chloroacetyl group is a well-established electrophilic warhead for targeting cysteine residues in proteins. Unlike simpler chloroacetamides, the appended 2,4-dimethylphenyl urea moiety imparts additional binding surface for non-covalent recognition, potentially improving target selectivity over generic chloroacetylating agents [1]. This dual-mode interaction capability makes the compound a valuable starting point for designing activity-based probes or covalent inhibitors.

Application
Selection Property
Validation Focus
CNS library log P optimization studies
Balanced lipophilicity (log P ~2.65) for passive permeability
ADME and brain permeation assays (research use)
Regioisomer SAR profiling
2,4-Dimethylphenyl regioisomer identity
Consistent SAR dataset across positional isomers
Covalent probe / inhibitor design
Chloroacetyl electrophilic warhead plus non-covalent urea motif
Cysteine-target selectivity and activity-based probe validation
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